(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine
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Overview
Description
(1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine: is an organic compound characterized by the presence of a chlorophenyl group and a trifluoroethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine typically involves the reaction of 2-chlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of advanced catalysts and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the design of new drugs and therapeutic agents due to its ability to interact with specific biological targets .
Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may serve as a lead compound in the development of new medications for various diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and intermediates. Its unique properties make it suitable for applications in the manufacture of agrochemicals, pharmaceuticals, and other high-value products .
Mechanism of Action
The mechanism of action of (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- Methyl (1S,2S)-2-(2-chlorophenyl)cyclopropane-1-carboxylate
- 5-[(1S)-1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]-6,7-dihydro-Thieno[3,2-c]pyridinium Bromide
Uniqueness: (1S)-1-(2-Chlorophenyl)-2,2,2-trifluoroethylamine is unique due to its trifluoroethylamine moiety, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where such properties are desired, such as in the development of new materials and pharmaceuticals .
Properties
Molecular Formula |
C8H7ClF3N |
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Molecular Weight |
209.59 g/mol |
IUPAC Name |
(1S)-1-(2-chlorophenyl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C8H7ClF3N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1 |
InChI Key |
DLIXGNJUPCBBER-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(F)(F)F)N)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)(F)F)N)Cl |
Origin of Product |
United States |
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